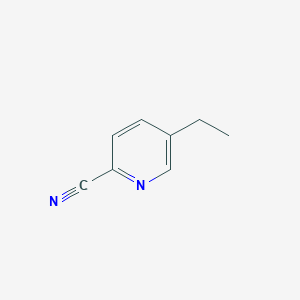
5-Ethylpicolinonitrile
Número de catálogo B174691
Peso molecular: 132.16 g/mol
Clave InChI: HNGMNJRGXUWALI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US04923993
Procedure details


39.3 g of 1-dimethylamino-1-aza-3-ethyl-1,3-butadiene, 35 g of 2-chloroacrylonitrile and 112 ml of triethylamine are stirred in 400 ml of acetonitrile for 7 hours at 70° C. The brown reaction mixture is cooled and then filtered and concentrated by evaporation. The residue is dissolved in dioxane and gaseous HCl is introduced. The batch is stirred for 1 hour at room temperature, then concentrated by evaporation, and the residue is partitioned between chloroform and 2N sodium carbonate solution. The organic phase is separated, dried and concentrated by evaporation. The oily residue is distilled under a high vacuum, affording 30.6 g of a yellowish oil with a boiling point of 75°-79° C./3·10-1 mbar.
Name
1-dimethylamino-1-aza-3-ethyl-1,3-butadiene
Quantity
39.3 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
CN(C)[CH:3]=[CH:4][C:5]([NH:7][CH3:8])=[CH2:6].Cl[C:11](=[CH2:14])[C:12]#N.C([N:17](CC)CC)C>C(#N)C>[CH2:11]([C:14]1[CH:3]=[CH:4][C:5]([C:6]#[N:17])=[N:7][CH:8]=1)[CH3:12]
|
Inputs


Step One
|
Name
|
1-dimethylamino-1-aza-3-ethyl-1,3-butadiene
|
|
Quantity
|
39.3 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=CC(=C)NC)C
|
|
Name
|
|
|
Quantity
|
35 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC(C#N)=C
|
|
Name
|
|
|
Quantity
|
112 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The batch is stirred for 1 hour at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The brown reaction mixture is cooled
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated by evaporation
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue is dissolved in dioxane
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
gaseous HCl is introduced
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated by evaporation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue is partitioned between chloroform and 2N sodium carbonate solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase is separated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated by evaporation
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The oily residue is distilled under a high vacuum
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)C=1C=CC(=NC1)C#N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 30.6 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

